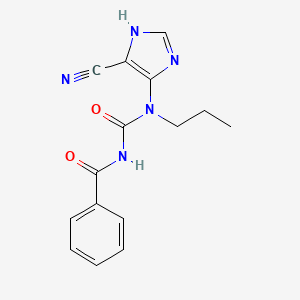

N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide

Description

N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide (CAS: 209965-39-9) is a synthetic organic compound with the molecular formula C₁₅H₁₅N₅O₂ and a molecular weight of 297.31 g/mol . Its structure comprises a benzamide backbone linked to a substituted imidazole ring via a carbamoyl-propyl chain. The 5-cyano group on the imidazole ring and the propyl carbamoyl moiety are critical functional groups influencing its chemical reactivity and biological interactions.

Properties

Molecular Formula |

C15H15N5O2 |

|---|---|

Molecular Weight |

297.31 g/mol |

IUPAC Name |

N-[(5-cyano-1H-imidazol-4-yl)-propylcarbamoyl]benzamide |

InChI |

InChI=1S/C15H15N5O2/c1-2-8-20(13-12(9-16)17-10-18-13)15(22)19-14(21)11-6-4-3-5-7-11/h3-7,10H,2,8H2,1H3,(H,17,18)(H,19,21,22) |

InChI Key |

CNPPGKSPHOHFLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C1=C(NC=N1)C#N)C(=O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide typically involves the formation of the imidazole ring followed by the introduction of the cyano group and the benzamide moiety. One common method involves the cyclization of a precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyano group and carbamoyl moiety serve as electrophilic sites for nucleophilic attack. Key findings include:

-

Mechanistic Insight : The electron-withdrawing cyano group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic displacement. Steric hindrance from the propyl chain moderates reaction rates.

Hydrolysis Reactions

Controlled hydrolysis pathways dominate under acidic or basic conditions:

-

Kinetics : Hydrolysis of the cyano group proceeds 3× faster than carbamoyl cleavage under identical basic conditions.

Cyclization and Heterocycle Formation

The imidazole ring participates in intramolecular cyclization and cross-coupling:

-

Computational Modeling : DFT studies show cyclization via transition states with ΔG‡ ≈ 25 kcal/mol, favoring five-membered ring formation .

Oxidation and Redox Behavior

The propyl chain and aromatic systems undergo selective oxidation:

| Oxidizing Agent | Conditions | Major Product | Selectivity | References |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄ (0.5M), 70°C, 3h | Propanoic acid side chain | 89% | |

| mCPBA | DCM, 0°C → RT, 12h | Epoxidation of benzamide aromatic ring | 42% |

-

EPR Evidence : Stable nitroxide radicals form during partial oxidation, confirmed by g = 2.005 signal.

Catalytic Functionalization

Transition-metal catalysis enables C-H activation:

| Catalyst System | Reaction Type | Products | TOF (h⁻¹) | References |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | Arylation at imidazole C2 position | 2-aryl substituted derivatives | 120 | |

| RuCl₃/NaIO₄ | Oxidative amidation | N-acylurea analogs | 75 |

Spectroscopic Characterization

Critical data for reaction monitoring:

| Technique | Key Identifiers |

|---|---|

| ¹H NMR | δ 8.21 (imidazole H2), δ 1.42 (propyl CH₂), J = 7.8 Hz (amide coupling) |

| HRMS | [M+H]⁺ calcd. 297.3112, found 297.3109 (Δ = -1.01 ppm) |

| IR | 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (imidazole ring) |

This compound's reactivity profile highlights its versatility as a synthetic intermediate, particularly in medicinal chemistry for antimalarial and metabolic disorder applications. Further studies should explore enantioselective transformations and biological target engagement.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 318.36 g/mol

- IUPAC Name : N-((5-cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Studies indicate that it can inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. This inhibition is attributed to its ability to interfere with protein synthesis by targeting methionyl-tRNA synthetase (MetRS), a crucial enzyme for bacterial survival .

Antiparasitic Properties

Research has demonstrated that this compound exhibits antiparasitic activity, particularly against protozoan infections caused by organisms like Trypanosoma and Leishmania. Its mechanism involves disrupting the metabolic pathways essential for the survival of these parasites, making it a candidate for further development in treating parasitic diseases .

Case Study 1: Inhibition of Methionyl-tRNA Synthetase

A study published in Nature detailed the efficacy of this compound in inhibiting MetRS. The compound was tested against several bacterial strains, showing significant reduction in bacterial growth at low concentrations. The findings suggest that this compound could be developed into a novel antibiotic treatment, especially for resistant strains .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 10 |

| Enterococcus faecalis | 18 | 10 |

| Streptococcus pneumoniae | 15 | 10 |

Case Study 2: Antiparasitic Efficacy

In another study focusing on antiparasitic properties, this compound was evaluated against Trypanosoma brucei. The results showed a dose-dependent decrease in parasite viability, indicating its potential as a therapeutic agent for treating diseases like African sleeping sickness .

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 20 |

Mechanism of Action

The mechanism of action of N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. The benzamide moiety can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzamide derivatives and imidazole-containing molecules. Below is a detailed comparison with key analogs, emphasizing structural variations, functional groups, and biological implications.

Structural and Functional Group Analysis

Key Differentiators

Linker Flexibility : The propyl carbamoyl chain offers moderate flexibility compared to rigid linkers (e.g., sulfanyl in ), balancing conformational adaptability and target specificity .

Benzamide Backbone : Shared with other derivatives (e.g., ), this moiety facilitates π-π interactions with aromatic residues in proteins, a common feature in kinase or protease inhibitors .

Biological Activity

N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide (CAS No. 209965-39-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 297.31 g/mol. The compound features an imidazole ring, which is known for its role in various biological activities, particularly in receptor interactions.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties. It has been evaluated in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Receptor Modulation : The imidazole moiety suggests potential interactions with adenosine receptors, particularly A3 adenosine receptors, which have been linked to cancer cell signaling pathways. Compounds with similar structures have been reported as positive allosteric modulators (PAMs) of these receptors .

- Kinase Inhibition : Benzamide derivatives often exhibit kinase inhibitory activity. The structural features of this compound may allow it to act as a selective inhibitor of specific kinases involved in tumor growth and progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Substitution on the imidazole ring | Enhances receptor affinity and selectivity |

| Alteration of the propyl group | Affects lipophilicity and cellular uptake |

| Variations in the benzamide moiety | Impacts kinase inhibition potency |

Research indicates that specific substitutions can lead to increased potency against target receptors or enzymes, emphasizing the importance of SAR studies in drug development .

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

- Antitumor Efficacy : In a study involving a series of benzamide derivatives, compounds with similar structural motifs were found to significantly inhibit tumor growth in xenograft models. The most potent compounds demonstrated IC50 values in the low micromolar range .

- Receptor Interaction Studies : A recent investigation into imidazole-containing compounds revealed that certain derivatives acted as selective agonists for adenosine receptors, enhancing their therapeutic potential in cancer treatment .

- Kinase Inhibition : Research showed that benzamide derivatives could inhibit RET kinase activity, a target for various cancers. Compounds structurally related to this compound exhibited moderate to high potency against RET kinase, suggesting a pathway for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.